molecular formula C21H18ClN5O4 B3004402 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 852440-98-3

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B3004402
CAS No.: 852440-98-3
M. Wt: 439.86
InChI Key: SQXVGFJJBGFALZ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 4-chlorophenyl group at the N1 position and an acetamide moiety substituted with a 2,4-dimethoxyphenyl group. Its core structure is characterized by a fused pyrazole-pyrimidine ring system, which is known for diverse biological activities, including kinase inhibition and auxin-like signaling modulation .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-30-15-7-8-17(18(9-15)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXVGFJJBGFALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention for its potential antitumor and antimicrobial activities. This article explores its biological activities, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H18ClN5O4
  • Molecular Weight : 439.8 g/mol
  • CAS Number : 852440-99-4

Anticancer Activity

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine framework exhibit significant anticancer properties. The following findings summarize the biological activity of the compound:

  • Cell Line Studies :
    • The compound demonstrated potent inhibitory activity against various cancer cell lines. For instance, in studies involving the A549 lung cancer cell line, it exhibited an IC50 of approximately 2.24 µM, significantly lower than that of doxorubicin (IC50 = 9.20 µM), indicating superior efficacy in inhibiting cell proliferation .
    • Additional studies showed that the compound could induce apoptosis in cancer cells, with flow cytometric analysis revealing a significant increase in sub-G1 phase cells (indicative of apoptosis) at concentrations ranging from 2.0 to 4.0 µM .
  • Mechanisms of Action :
    • The anticancer effects are attributed to multiple mechanisms, including the inhibition of cyclin-dependent kinases (CDK) and the epidermal growth factor receptor (EGFR). These pathways are crucial for cell cycle regulation and tumor growth .
    • The compound's ability to disrupt cellular processes was further confirmed by its impact on caspase activation, which is a marker of apoptotic pathways .
  • Structure-Activity Relationships (SAR) :
    • Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For example, analogs with different phenolic substitutions showed varying degrees of potency against cancer cell lines .
    • The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances cytotoxicity, as seen in comparative studies with other derivatives .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
MDPI Study (2011)Compound exhibited high inhibitory activity against A549 cells with an IC50 of 2.24 µM compared to doxorubicin .
PMC Study (2023)Demonstrated significant apoptosis induction in MDA-MB-468 breast cancer cells; increased caspase-3 levels by 7.32-fold .
BenchChem OverviewNoted potential applications in both antitumor and antimicrobial research .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives possess significant anticancer properties. The compound has demonstrated anti-proliferative effects against various cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance:

  • In Vitro Studies : A derivative similar to this compound showed IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating substantial efficacy in inhibiting cancer cell growth .

Kinase Inhibition

The compound acts as a selective inhibitor of certain protein kinases involved in tumorigenesis. By preventing phosphorylation activities critical for cellular functions, it can induce apoptosis in malignant cells. This mechanism is particularly relevant in developing targeted therapies for cancer treatment .

Potential as an EGFR Inhibitor

Research has highlighted the compound's potential as an epidermal growth factor receptor (EGFR) inhibitor, with specific derivatives showing IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR T790M. This suggests its utility in treating cancers driven by EGFR mutations.

Several case studies have been documented regarding the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Lung Cancer Cells : A study demonstrated that the compound induced apoptosis in A549 cells through increased BAX/Bcl-2 ratios and cell cycle arrest at S and G2/M phases.
  • Targeting Mutant EGFR : Another study focused on its efficacy against mutant EGFR-driven cancers, providing evidence that this compound could serve as a promising treatment option for patients with resistant mutations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazolo-pyrimidinone acetamides. Key structural analogs and their distinguishing features are summarized below:

Compound Name/ID Substituents on Pyrazolo Core Acetamide Group Molecular Weight Key Biological/Physical Properties
Target Compound 4-chlorophenyl N-(2,4-dimethoxyphenyl) ~469.9 g/mol* Enhanced solubility due to dimethoxy groups; moderate lipophilicity
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide [3] 4-fluorophenyl N-(2-methoxyphenyl) ~439.8 g/mol Lower lipophilicity (fluorine vs. chlorine); reduced receptor affinity in assays
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide [5] 3-chlorophenyl N-methyl ~360.8 g/mol Reduced steric hindrance; faster metabolic clearance
WH7 (from ) 4-chloro-2-methylphenoxy N-(4-H-1,2,4-triazol-3-yl) ~350.8 g/mol Triazole group enhances hydrogen bonding; higher auxin activity
Example 83 (from ) 3-fluoro-4-isopropoxyphenyl Chromenone-linked ethyl group ~571.2 g/mol Bulky chromenone moiety; likely lower solubility

*Calculated based on formula C₂₁H₁₈ClN₅O₄.

Key Findings

Fluorine substitution (as in [3]) reduces lipophilicity and may decrease membrane permeability compared to chlorine .

Acetamide Modifications :

  • The 2,4-dimethoxyphenyl group in the target compound offers better solubility than N-methyl (as in [5]) or triazolyl (WH7) groups, which are more polar or prone to metabolic oxidation .
  • Methoxy groups may also enhance π-π stacking interactions in receptor binding compared to halogens alone .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to [3] and [5], involving nucleophilic substitution of α-chloroacetamides with pyrazolo-pyrimidinone intermediates. However, the dimethoxy substituent may require protection/deprotection steps, increasing synthesis complexity compared to simpler analogs .

Research Implications and Limitations

  • The dimethoxy groups may position the compound as a candidate for plant growth regulation or anticancer research.
  • Limitations: Comparative data on pharmacokinetics or toxicity are absent.

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